2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring
Preparation Methods
The synthesis of 2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of pyridine-2-carboxylic acid hydrazide with acetic anhydride under reflux conditions to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of nucleotide pyrophosphatases, it binds to the active site of these enzymes, preventing the hydrolysis of nucleotides and thereby affecting nucleotide-based signaling pathways . This inhibition can lead to various downstream effects, including the suppression of cancer cell growth.
Comparison with Similar Compounds
2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can be compared with other similar compounds such as:
- 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetohydrazide
- 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetohydrazide These compounds share the oxadiazole and pyridine rings but differ in the position of the pyridine ring substitution. The unique positioning of the pyridine ring in this compound may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H9N5O2 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C9H9N5O2/c10-12-7(15)5-8-13-14-9(16-8)6-3-1-2-4-11-6/h1-4H,5,10H2,(H,12,15) |
InChI Key |
MESPHNFFYLPLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)CC(=O)NN |
Origin of Product |
United States |
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